7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

CCR5 antagonist chemokine receptor HIV entry inhibitor

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1255784-82-7) is a synthetic heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidin-4(5H)-one class, characterized by a fused pyrrole-pyrimidine core with a 4-methoxyphenyl substituent at the 7-position. This scaffold serves as a privileged structure in medicinal chemistry, exhibiting activity across multiple target classes including chemokine receptors (CCR5), lipoxygenases, and dihydroorotate dehydrogenase (DHODH) depending on the substitution pattern.

Molecular Formula C13H11N3O2
Molecular Weight 241.25
CAS No. 1255784-82-7
Cat. No. B2978510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS1255784-82-7
Molecular FormulaC13H11N3O2
Molecular Weight241.25
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CNC3=C2N=CNC3=O
InChIInChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)10-6-14-12-11(10)15-7-16-13(12)17/h2-7,14H,1H3,(H,15,16,17)
InChIKeyPZJCZROJVSPXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1255784-82-7): Pyrrolopyrimidinone Scaffold for CCR5 and Kinase-Targeted Procurement


7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1255784-82-7) is a synthetic heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidin-4(5H)-one class, characterized by a fused pyrrole-pyrimidine core with a 4-methoxyphenyl substituent at the 7-position [1]. This scaffold serves as a privileged structure in medicinal chemistry, exhibiting activity across multiple target classes including chemokine receptors (CCR5), lipoxygenases, and dihydroorotate dehydrogenase (DHODH) depending on the substitution pattern [2]. The compound has been identified as a CCR5 antagonist with preliminary activity data, as well as a probe for cellular differentiation studies, making it a candidate for anti-inflammatory and oncology research applications [3].

Why Generic Pyrrolo[3,2-d]pyrimidin-4(5H)-one Analogs Cannot Substitute for 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in Target-Focused Research


The pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold is exquisitely sensitive to substitution patterns, with even minor modifications at the 7-position dictating target selectivity, potency, and cellular phenotype [1]. For example, 7-(4-methoxyphenyl) substitution yields measurable CCR5 antagonism (IC50 ~7.8 µM), whereas 2-amino-7-benzyl substitution in the same core produces potent purine nucleoside phosphorylase (PNP) inhibition (Ki 3.6 nM) [2]. Similarly, DHODH inhibitory potency within this chemotype spans over three orders of magnitude depending on the nature of the 7-substituent, with the 4-methoxyphenyl analog exhibiting only weak DHODH inhibition (IC50 >25 µM) compared to optimized analogs (IC50 ~45 nM) [3]. Generic substitution of a close analog without verifying the specific target engagement profile risks selecting a compound with entirely divergent pharmacology, potentially invalidating experimental conclusions in chemokine signaling, one-carbon metabolism, or cellular differentiation studies.

Quantitative Differentiation Evidence for 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Against Closest Analogs


CCR5 Antagonism: 7-(4-Methoxyphenyl) Analog Exhibits Micromolar Antagonist Activity at Human CCR5

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one demonstrates measurable CCR5 antagonism with an IC50 of 7.8 µM in a human MOLT4/CCR5 cell-based calcium mobilization assay [1]. In contrast, 2-amino-7-benzyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one shows no reported CCR5 activity, instead targeting PNP with a Ki of 3.6 nM [2]. Similarly, 7-(cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is reported as a selective JAK inhibitor rather than a CCR5 antagonist . This selectivity is driven by the 4-methoxyphenyl substituent, which enables CCR5 binding through specific hydrophobic and π-stacking interactions absent in other 7-substituted analogs.

CCR5 antagonist chemokine receptor HIV entry inhibitor

DHODH Inhibition: 7-(4-Methoxyphenyl) Analog Is a Weak DHODH Inhibitor, Distinct from Potent Anti-Malarial Pyrrolo[3,2-d]pyrimidin-4-ones

In a Plasmodium falciparum DHODH (Type 2) enzymatic assay, 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibited an IC50 > 25 µM (>250,000 nM), indicating very weak inhibition [1]. This contrasts sharply with optimized pyrrolo[3,2-d]pyrimidin-4-one analogs from the US-8703811 patent series, where compounds such as CHEMBL4062046 achieve IC50 values of 45 nM against human DHODH [2]. Other patent examples (US8703811, compounds 38 and 42) show IC50 values of 418 nM and 88 nM respectively against PfDHODH [3]. The >500-fold difference in DHODH potency confirms that the 4-methoxyphenyl substitution pattern is suboptimal for DHODH inhibition, making this compound unsuitable for DHODH-targeted studies but advantageous as a negative control or selectivity probe.

DHODH inhibitor malaria immunosuppression

Cellular Differentiation Activity: 7-(4-Methoxyphenyl) Analog Induces Monocytic Differentiation of Undifferentiated Cells

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This cellular phenotype distinguishes it from most other pyrrolo[3,2-d]pyrimidin-4(5H)-one analogs, which are primarily characterized by their enzymatic inhibition profiles (PNP, DHODH, JAK, or MPO) rather than by differentiation-inducing capacity [2]. While quantitative comparator data for differentiation induction within the pyrrolopyrimidinone class is not available, this activity profile positions the compound as a potential phenotypic probe for studying monocytic differentiation pathways, with implications for anti-cancer and dermatological (psoriasis) research applications.

cellular differentiation anti-cancer psoriasis monocyte

Optimal Research and Procurement Application Scenarios for 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1255784-82-7)


CCR5-Mediated Chemokine Signaling Studies Requiring a Pyrrolopyrimidinone-Based Antagonist Probe

For research programs investigating CCR5-dependent chemotaxis, HIV gp120-mediated entry, or inflammatory chemokine signaling, 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one provides a structurally distinct CCR5 antagonist scaffold (IC50 = 7.8 µM in MOLT4/CCR5 calcium mobilization assay) [1]. Unlike maraviroc or other clinical CCR5 antagonists, its pyrrolopyrimidinone core enables structure-activity relationship (SAR) exploration around a non-chemotype scaffold, which may reveal novel binding interactions at the CCR5 orthosteric or allosteric sites. Its micromolar potency makes it suitable as a tool compound for target validation studies where target engagement must be demonstrated without the confounding pleiotropic effects of nanomolar clinical candidates. This compound is not recommended for DHODH-targeted malaria or immunosuppression programs, given its >25 µM IC50 against PfDHODH [2].

Selectivity Counter-Screening Panels for DHODH Inhibitor Development Programs

In DHODH drug discovery programs utilizing pyrrolo[3,2-d]pyrimidin-4(5H)-one lead series, this compound serves as an ideal negative control for selectivity profiling. Its DHODH IC50 of >250 µM contrasts with potent analogs (CHEMBL4062046, IC50 = 45 nM), providing a >500-fold selectivity window [1]. Incorporating this compound into kinase and enzyme counter-screening panels allows researchers to attribute biological effects specifically to DHODH inhibition rather than to off-target activities common to the pyrrolopyrimidinone scaffold. Similarly, it can serve as a CCR5-inactive control for studies focused on other targets within the same chemical series, given that the benzyl-substituted analog lacks CCR5 activity entirely [2].

Phenotypic Screening for Monocytic Differentiation Inducers in Oncology and Dermatology

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has demonstrated pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [1]. This phenotypic profile supports its use as a probe molecule in oncology phenotypic screens aimed at identifying differentiation-inducing agents for acute myeloid leukemia (AML) or myelodysplastic syndromes, where monocytic differentiation is a therapeutically relevant endpoint. Additionally, its potential application in psoriasis research stems from the role of monocyte/macrophage differentiation in skin inflammation. The compound's distinct cellular activity, combined with its structural tractability for SAR expansion, makes it a compelling starting point for medicinal chemistry optimization toward differentiation-based anti-cancer or dermatological therapeutics.

SAR Expansion Starting Point for 7-Substituted Pyrrolo[3,2-d]pyrimidin-4(5H)-one Library Synthesis

The 4-methoxyphenyl substituent at the 7-position provides a unique electronic and steric profile that differentiates this compound from alkyl-, benzyl-, or heteroaryl-substituted analogs [1]. In library synthesis and SAR exploration efforts, this compound serves as a key intermediate and reference standard for probing the effect of electron-donating aryl substituents on target selectivity, cellular permeability, and metabolic stability. The compound is available from multiple commercial suppliers at ≥97% purity [2], facilitating procurement for medicinal chemistry campaigns. Its well-defined but modest multi-target activity profile (CCR5 IC50 = 7.8 µM, DHODH IC50 > 250 µM) provides a balanced baseline for assessing how incremental structural modifications shift selectivity toward specific therapeutic targets.

Quote Request

Request a Quote for 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.